Azetomycin II is a macrolide antibiotic derived from azithromycin, which is used to treat various bacterial infections. It belongs to the azalide subclass of macrolides, characterized by a 15-membered lactone ring with a nitrogen atom replacing a carbonyl group. This structural modification enhances its pharmacological properties, including increased stability and tissue penetration compared to other macrolides . Azetomycin II is recognized for its broad-spectrum antibacterial activity and is primarily indicated for respiratory, genitourinary, and enteric infections .
The synthesis of azetomycin derivatives typically involves several key reactions, including acylation and carbamoylation. For instance, hybrid molecules can be created through acylation of azithromycin's hydroxy group followed by carbamoylation using N,N-carbonyldiimidazole under mild heating conditions .
Azetomycin II has a complex molecular structure characterized by a 15-membered lactone ring and various functional groups that contribute to its biological activity. The specific stereochemistry and substituents play crucial roles in its pharmacological properties.
Azetomycin II participates in various chemical reactions that enhance its antibacterial properties. Notably:
Azetomycin II exerts its antibacterial effect primarily through inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and obstructs peptide chain elongation during translation. This action leads to bacteriostatic effects against susceptible bacteria.
Relevant data include:
Azetomycin II has several important scientific uses:
The foundation of azithromycin’s development lies in the broader history of macrolide antibiotics, beginning with the 1952 isolation of erythromycin A from Saccharopolyspora erythraea. Erythromycin, a 14-membered macrolactone ring decorated with desosamine and cladinose sugars, exhibited potent activity against Gram-positive bacteria and became a critical alternative for penicillin-allergic patients [2] [4]. However, its clinical utility was hampered by significant limitations:
Initial efforts to overcome these deficiencies focused on semisynthetic modifications:
These first-generation modifications demonstrated that targeted chemical alterations could address specific deficiencies but failed to comprehensively improve the macrolide profile [7].
Azithromycin emerged from systematic structural exploration at Pliva Pharmaceuticals (Croatia) in 1980, culminating in a patent filed in 1981. The discovery team, led by Dr. Slobodan Đokić, employed a four-step semisynthetic pathway starting from erythromycin A:
Table 1: Key Structural Innovations in Azithromycin
| Structural Feature | Chemical Modification | Functional Consequence |
|---|---|---|
| Ring expansion | 14→15 atoms with nitrogen insertion | Enhanced acid stability & tissue penetration |
| C9-C10 double bond removal | Saturation of erythromycin’s olefin | Elimination of acid-catalyzed inactivation |
| Tertiary amine at N-9a | Dimethylation of ring-expanded nitrogen | Improved cellular accumulation via ion trapping |
This strategic redesign achieved three breakthroughs:
Pfizer’s licensing and development led to global approval (Zithromax®) in 1991, establishing azithromycin as the first "azalide" subclass macrolide [6].
Table 2: Structural and Functional Comparison of Erythromycin vs. Azithromycin
| Property | Erythromycin | Azithromycin |
|---|---|---|
| Core Structure | 14-membered lactone | 15-membered azalide with tertiary amine |
| Molecular Formula | C₃₇H₆₇NO₁₃ | C₃₈H₇₂N₂O₁₂ |
| Sugar Moieties | Desosamine + cladinose | Desosamine only (cladinose lost in rearrangement) |
| Acid Stability | Low (forms inactive anhydro forms) | High (no ketalization) |
| Bioavailability | 15–20% | 37% |
| Protein Binding | 70–90% | 7–51% (concentration-dependent) |
| Tissue Half-life | 1.5–3 hours | 68 hours |
| Antibacterial Spectrum | Primarily Gram-positive | Gram-positive + Gram-negative (e.g., H. influenzae) |
Mechanistically, both antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit at the nascent peptide exit tunnel (NPET). However, crystallographic studies reveal critical differences:
Functionally, azithromycin’s modifications translate to clinical advantages:
Table 3: Classification of Macrolides/Azalides by Chemical Generation
| Generation | Representatives | Core Ring Size | Key Structural Features | Era |
|---|---|---|---|---|
| First | Erythromycin, Spiramycin | 14-/16-membered | Lactone + cladinose/desosamine | 1950s–1970s |
| Second | Clarithromycin, Roxithromycin | 14-membered | 6-O-methylation; C9 oxime modifications | 1980s |
| Azalide | Azithromycin | 15-membered | Ring-expanded with methylated nitrogen | 1980s–present |
| Ketolide | Telithromycin | 14-membered | 3-Keto group; carbamate extension | 2000s |
The structural evolution from erythromycin to azithromycin exemplifies how rational chemical redesign can overcome inherent pharmacological limitations while expanding therapeutic utility—a paradigm that continues to guide antibiotic development today [5] [10].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2